N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, a trifluoromethyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the dithiepan ring. This can be achieved through a series of cyclization reactions involving sulfur-containing precursors. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the coupling of the dithiepan and trifluoromethyl intermediates with ethanediamide under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dithiepan ring or the ethanediamide moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dithiepan ring could result in a more saturated ring structure.
Scientific Research Applications
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]oxamide
- N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3S2/c16-15(17,18)10-2-1-3-11(6-10)20-13(22)12(21)19-7-14(23)8-24-4-5-25-9-14/h1-3,6,23H,4-5,7-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUOVGBPCGLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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